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Compound of Interest

Compound Name: Pyrimido[5,4-c]pyridazine

Cat. No.: B15244889 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and selective anticancer agents is a continuous endeavor in

medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, pyrimido-pyridazine

derivatives have emerged as a promising class of compounds with significant anticancer

potential. Their unique chemical architecture allows for versatile substitution patterns, leading

to the development of molecules that can interact with various biological targets implicated in

cancer progression. This technical guide provides an in-depth overview of the core anticancer

activities of novel pyrimido-pyridazine derivatives, focusing on quantitative data, detailed

experimental methodologies, and the intricate signaling pathways they modulate.

Data Presentation: In Vitro Cytotoxicity
The anticancer efficacy of newly synthesized compounds is primarily evaluated through in vitro

cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory

concentration (IC50) is a key quantitative measure of a compound's potency. The following

tables summarize the IC50 values of representative pyrimido-pyridazine derivatives from recent

studies.
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Compound Cancer Cell Line IC50 (µM) Reference

Compound 1

(Pyrimido[1,2-

b]pyridazin-2-one

derivative)

HCT-116 (Colon) 49.35 ± 2.685 [1]

MCF-7 (Breast) 69.32 ± 3.186 [1]

Compound 2b MDA-MB-231 (Breast)
Significant antitumor

activity
[2][3][4]

PPD-1 (Pyrazolo[3,4-

d]pyridazine

derivative)

A549 (Lung) Highly active [1]

HCT-116 (Colon)
Remarkable

cytotoxicity
[1]

HepG2 (Liver)
Remarkable

cytotoxicity
[1]

Compound 7f

(Pyrimido[4,5-

d]pyrimidine

derivative)

- 0.05 (CDK2 inhibition) [5]

Compound 7e

(Pyrimido[4,5-

d]pyrimidine

derivative)

- 0.25 (CDK2 inhibition) [5]

Compound 7a

(Pyrimido[4,5-

d]pyrimidine

derivative)

- 0.31 (CDK2 inhibition) [5]

Compound 21

(DS21360717)

(Pyrido-pyridazinone

derivative)

-
0.5 (FER kinase

inhibition, nM)
[6]
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Compound 10

(Pyrido-pyridazinone

derivative)

-
57 (FER kinase

inhibition, nM)
[6]

Mechanism of Action: Induction of Apoptosis and
Cell Cycle Arrest
Beyond cytotoxicity, understanding the mechanism by which these compounds exert their

anticancer effects is crucial. Many pyrimido-pyridazine derivatives have been shown to induce

programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.

Apoptosis Induction
Apoptosis is a key mechanism for eliminating cancerous cells. The externalization of

phosphatidylserine, activation of caspases, and changes in the expression of pro- and anti-

apoptotic proteins are hallmarks of this process.

Compound Cell Line
Apoptosis
Induction

Key Molecular
Events

Reference

PPD-1 A549

10.06% apoptotic

cells (vs. 0.57%

in control)

Upregulation of

Caspase-3 (7.19-

fold), Bax (7.28-

fold), and p53

(5.08-fold);

Downregulation

of Bcl-2 (0.22-

fold)

[1]

Compound 1 HCT-116

Increased

expression of

pro-apoptotic

proteins

Increased p53

and Bax;

Decreased Bcl-2

[1]

Compound 2b MDA-MB-231
Induction of

apoptosis
- [2][3][4]
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Cell Cycle Arrest
Disruption of the normal cell cycle is another effective anticancer strategy. Pyrimido-pyridazine

derivatives have been observed to arrest cancer cells at specific phases of the cell cycle,

thereby preventing their proliferation.

Compound Cell Line
Cell Cycle Phase
Arrest

Reference

Compound 1 HCT-116 G0/G1 phase [1]

Compound 2b MDA-MB-231 S-phase [2][3][4]

PPD-1 A549
Sub G1 and G2/M

phase
[1]

Signaling Pathways
The anticancer effects of pyrimido-pyridazine derivatives are often mediated by their interaction

with specific molecular targets within cellular signaling pathways. Key targets identified include

Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-

2), and Feline Sarcoma (FES)-related tyrosine kinase (FER).

CDK2 Inhibition Pathway
CDK2 is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Inhibition of

CDK2 can lead to cell cycle arrest and apoptosis.
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Caption: CDK2 inhibition by pyrimido-pyridazine derivatives.
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VEGFR-2 Signaling Pathway Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is

essential for tumor growth and metastasis. Inhibiting VEGFR-2 can stifle tumor progression by

cutting off its blood supply.
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Caption: Inhibition of the VEGFR-2 signaling pathway.
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FER Tyrosine Kinase Inhibition Pathway
FER is a non-receptor tyrosine kinase involved in cell adhesion, migration, and invasion,

making it a compelling target for metastatic cancers.

FER Kinase

Cortactin Phosphorylation Integrin Signaling

Cell Migration & Invasion Cell Adhesion

Metastasis
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Click to download full resolution via product page

Caption: FER kinase inhibition and its impact on metastasis.

Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of drug discovery

research. This section provides methodologies for key experiments cited in the evaluation of

pyrimido-pyridazine derivatives.

Synthesis of Pyrimido-pyridazine Derivatives
The synthesis of the pyrimido-pyridazine core can be achieved through various synthetic

routes. A common approach involves the Ullmann arylation reaction.
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Caption: General synthesis workflow for pyrimido-pyridazines.

General Procedure:

A mixture of a substituted aminopyrimidine and a dihalopyridazine is taken in a suitable

solvent (e.g., DMF).
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A copper catalyst (e.g., CuI) and a ligand (e.g., L-proline) are added, along with a base (e.g.,

K2CO3).

The reaction mixture is heated under an inert atmosphere for a specified time.

After completion, the reaction is worked up by extraction and purified by column

chromatography to yield the desired pyrimido-pyridazine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Protocol:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well

and incubate for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the pyrimido-pyridazine

derivatives and a vehicle control (e.g., DMSO) for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4

hours at 37°C.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits

50% of cell growth, using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:
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Cell Treatment: Treat cells with the IC50 concentration of the pyrimido-pyridazine derivative

for a specified time (e.g., 24 or 48 hours).

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium

Iodide (PI) according to the manufacturer's protocol.

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-

positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive

cells are late apoptotic/necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.

Protocol:

Cell Treatment: Treat cells with the pyrimido-pyridazine derivative at its IC50 concentration

for a set duration.

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing

propidium iodide (PI) and RNase A.

Incubation: Incubate the cells in the dark at 37°C for 30 minutes.

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The

percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA

histograms.

In Vivo Antitumor Activity (Ehrlich Ascites Carcinoma
Model)
This in vivo model assesses the antitumor efficacy of compounds in a living organism.
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Protocol:

Tumor Inoculation: Inject Ehrlich Ascites Carcinoma (EAC) cells intraperitoneally into Swiss

albino mice.

Compound Administration: After 24 hours, administer the pyrimido-pyridazine derivative or a

vehicle control to the mice daily for a specified period.

Monitoring: Monitor the body weight, tumor volume, and survival of the mice.

Evaluation: At the end of the treatment period, sacrifice the mice and collect ascitic fluid to

determine the viable tumor cell count. Calculate the percentage of tumor growth inhibition.

Kinase Inhibition Assay (e.g., VEGFR-2 Kinase Assay)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

Reaction Setup: In a 96-well plate, add the kinase (e.g., recombinant human VEGFR-2), the

pyrimido-pyridazine derivative at various concentrations, a specific substrate peptide, and

ATP.

Incubation: Incubate the reaction mixture at 30°C for a specified time to allow for

phosphorylation.

Detection: Stop the reaction and detect the amount of phosphorylated substrate using a

specific antibody and a detection reagent (e.g., a luminescence-based assay).

IC50 Calculation: Determine the IC50 value, the concentration of the compound that inhibits

50% of the kinase activity.

This comprehensive guide highlights the significant anticancer potential of novel pyrimido-

pyridazine derivatives. The presented data, mechanistic insights, and detailed protocols

provide a valuable resource for researchers and drug development professionals working

towards the discovery of next-generation cancer therapeutics. Further exploration of this

versatile scaffold is warranted to optimize potency, selectivity, and pharmacokinetic properties

for clinical translation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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